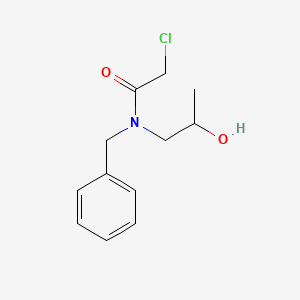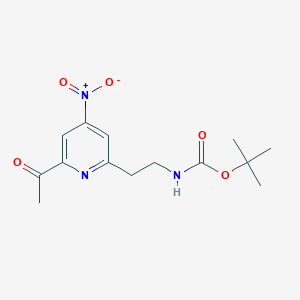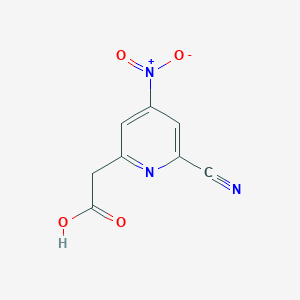
Methyl 2-acetyl-6-iodoisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetyl-6-iodoisonicotinate is an organic compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol This compound is a derivative of isonicotinic acid, featuring an iodine atom at the 6-position and an acetyl group at the 2-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-iodoisonicotinate typically involves the iodination of isonicotinic acid derivatives followed by esterification. One common method includes the reaction of 2-acetylisonicotinic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 6-position. The resulting 2-acetyl-6-iodoisonicotinic acid is then esterified with methanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 2-acetyl-6-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation of the acetyl group can produce carboxylic acids.
科学研究应用
Methyl 2-acetyl-6-iodoisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
作用机制
The mechanism of action of Methyl 2-acetyl-6-iodoisonicotinate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine atom can participate in halogen bonding, which can influence molecular recognition processes .
相似化合物的比较
Similar Compounds
Methyl 2-iodoisonicotinate: Lacks the acetyl group at the 2-position, making it less reactive in certain chemical reactions.
Methyl 2-acetylisonicotinate: Lacks the iodine atom at the 6-position, affecting its ability to participate in halogen bonding and substitution reactions.
Methyl 6-iodoisonicotinate:
Uniqueness
Methyl 2-acetyl-6-iodoisonicotinate is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H8INO3 |
|---|---|
分子量 |
305.07 g/mol |
IUPAC 名称 |
methyl 2-acetyl-6-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8INO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
InChI 键 |
LJOLSLNZPIOYNL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)



![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)

![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)





